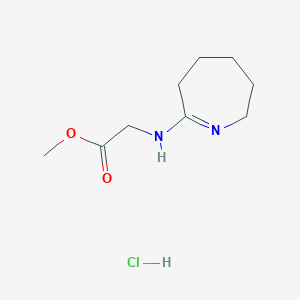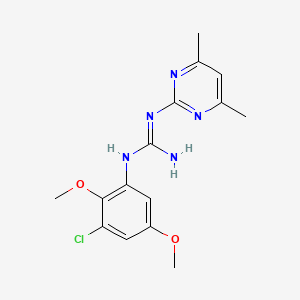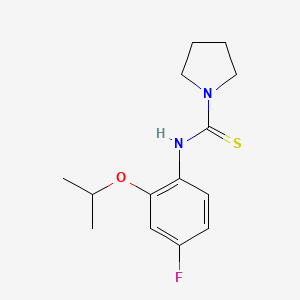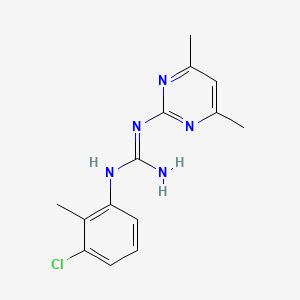![molecular formula C11H19NO4 B1426704 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate CAS No. 24249-95-4](/img/structure/B1426704.png)
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate
概要
説明
“3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate”, also known as CBMA, is a zwitterionic monomer used in the synthesis of biocompatible polymers . It is a white to almost white powder or crystal .
Synthesis Analysis
CBMA can be used to prepare monoclonal antibody-loaded zwitterionic nanoparticles with the aid of the crosslinker of MMP-2 enzyme-responsive peptide. This is a rapid synthesis process under mild conditions .Molecular Structure Analysis
The molecular formula of CBMA is C11H19NO4 .Chemical Reactions Analysis
CBMA is used in the in situ free radical polymerization using the MMP-2 enzyme-responsive peptide as the cross-linking agent . It can also be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
CBMA is a solid at 20°C and should be stored at 0-10°C under inert gas . It is light-sensitive, moisture-sensitive, and heat-sensitive .科学的研究の応用
Biomedical Applications
- Enzyme-responsive Nanoreactors : Utilized in millifluidic systems for cancer therapy, where its properties facilitate the construction of nanoreactors with high catalytic activity .
- Antifouling Surfaces : The compound is used to create surfaces that resist biofouling, which is crucial in medical devices and implants to prevent bacterial growth and biofilm formation .
Materials Science
- Self-healing Hydrogels : It serves as a monomer in zwitterionic copolymer-based hydrogels that exhibit self-healing properties, useful for applications like soft robotics and wearable sensors .
- Mesoporous Nanomaterials : The compound is used to modify hydrogels on the surface of mesoporous silica, enhancing separation processes in mixed-mode liquid chromatography .
Surface Modification
- Photografting : Employed in photografting processes to alter the surface properties of materials like polydimethylsiloxane (PDMS), improving its mechanical and antifouling characteristics .
Polymer Synthesis
- Copolymer Formation : Acts as a monomer for synthesizing zwitterionic polymers with interesting properties such as electrolyte resistance, biocompatibility, and blood compatibility .
Analytical Chemistry
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is commonly used in high polymer reactions , suggesting that its targets could be various types of polymers.
Mode of Action
It is known to be a cationic polymer solvent , which suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating polymer reactions.
Biochemical Pathways
Given its role in polymer reactions
Result of Action
Given its use in polymer reactions , it likely facilitates the formation or modification of polymers, which could have various downstream effects depending on the specific context.
Action Environment
The action, efficacy, and stability of MFCD28386109 can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat , suggesting that these factors should be carefully controlled when using this compound. Furthermore, its action may also be affected by the specific conditions of the polymer reactions in which it is used .
特性
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRCKVZMMKVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201299321 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate | |
CAS RN |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions "enzyme-responsive zwitterionic nanoparticles." What role does 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate play in this context?
A1: While the provided abstract doesn't explicitly detail the role of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, we can infer its importance based on its chemical structure and the research context. 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, a zwitterionic monomer, is likely a key building block in synthesizing the enzyme-responsive nanoparticles. [] Its zwitterionic nature, possessing both positive and negative charges, could contribute to the nanoparticle's stability in solution and potentially influence its interaction with biological components like enzymes. Further investigation into the full research paper is needed to confirm its precise role in nanoparticle synthesis and its contribution to enzyme-responsiveness for targeted drug delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
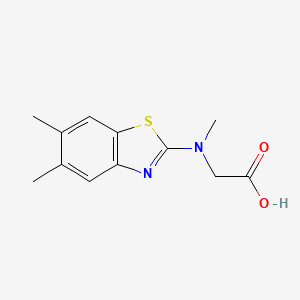
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
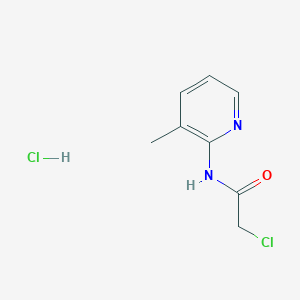
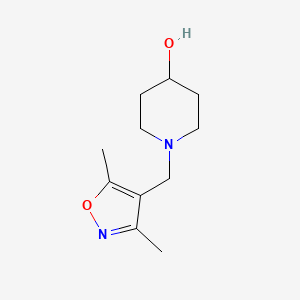

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)
